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5-Bromoindole-3-carbohydrazide
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Overview
Description
5-Bromo-1H-indole-3-carbohydrazide is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indole-3-carbohydrazide typically involves the following steps:
Hydrazide Formation: The final step involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with hydrazine hydrate under reflux conditions to form 5-bromo-1H-indole-3-carbohydrazide.
Industrial Production Methods
Industrial production methods for 5-bromo-1H-indole-3-carbohydrazide would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-bromo-1H-indole-3-carboxylic acid, while substitution reactions can produce a variety of 5-substituted indole derivatives .
Scientific Research Applications
5-Bromo-1H-indole-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole-3-carbaldehyde: A precursor in the synthesis of 5-bromo-1H-indole-3-carbohydrazide, used in similar applications.
5-Fluoro-1H-indole-3-carbohydrazide: A fluorinated analogue with potentially different biological activities.
5-Chloro-1H-indole-3-carbohydrazide: A chlorinated analogue with similar chemical reactivity.
Uniqueness
5-Bromo-1H-indole-3-carbohydrazide is unique due to the presence of both a bromo group and a carbohydrazide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Bromoindole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is derived from the indole framework, which is known for its presence in numerous biologically active compounds. The bromine atom at the fifth position and the carbohydrazide functional group contribute to its unique chemical properties and biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Notably, it has been shown to:
- Inhibit Protein Kinases : The compound can form hydrogen bonds and hydrophobic interactions with protein kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival.
- Interfere with DNA : It exhibits the capacity to bind to DNA, which may induce cytotoxic effects in cancer cells by disrupting their normal replication processes.
Anticancer Activity
Research indicates that this compound demonstrates potent anticancer properties:
- Cell Line Studies : In vitro studies have shown that it effectively inhibits cell growth in various cancer cell lines, including colorectal cancer (HT-29) and breast cancer (MCF-7). The IC50 values for these cell lines range from 132 nM to 611 nM, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which has an IC50 around 4.6 µM .
Cell Line | IC50 (µM) | Comparison to 5-FU |
---|---|---|
HT-29 | 0.132 - 0.611 | ~35-fold more potent |
MDA-MB-231 | >50 | Less effective |
- Mechanism of Action : The compound induces apoptosis in cancer cells by regulating Bcl2 and BclxL expression levels, which are critical for cell survival .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Against Gram-negative Bacteria : It has shown moderate activity against several strains, including Pseudomonas aeruginosa and Escherichia coli. However, its intrinsic antimicrobial activity appears limited compared to its anticancer effects .
Bacterial Strain | MIC (µM) |
---|---|
S. aureus | 4.8 |
S. aureus (MRSA) | 12.4 |
C. neoformans | 12.4 |
Case Studies
- Colorectal Cancer Treatment : A study demonstrated that compounds derived from this compound exhibited significant inhibition of colorectal cancer cell lines with IC50 values significantly lower than conventional therapies. This suggests a promising avenue for developing targeted therapies against resistant cancer types .
- Antimicrobial Efficacy : Another investigation highlighted the compound's ability to enhance the efficacy of existing antibiotics against resistant bacterial strains, showcasing its potential as an adjuvant therapy in infectious diseases .
Properties
Molecular Formula |
C9H8BrN3O |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C9H8BrN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
InChI Key |
NDOLJZRFWNONJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)NN |
Origin of Product |
United States |
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